Cas no 70956-04-6 (Ranitidine HCl)

Ranitidine HCl structure
Ranitidine HCl structure
Product Name:Ranitidine HCl
CAS-nummer:70956-04-6
MF:C13H23ClN4O3S
MW:350.864720582962
CID:562478
PubChem ID:6603542
Update Time:2025-04-19

Ranitidine HCl Chemische en fysische eigenschappen

Naam en identificatie

    • Ranitidine HCl
    • MLS002207038
    • MLS001333197
    • Ranitidine hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • MLS002153383
    • 70956-04-6
    • 358638-36-5
    • AKOS025147306
    • Ranitidine hydrochloride, British Pharmacopoeia (BP) Reference Standard
    • Ranitidine hydrochloride, United States Pharmacopeia (USP) Reference Standard
    • 66357-59-3
    • N1'-[2-[[5-[(dimethylamino)methyl]-2-furyl]methylsulfanyl]ethyl]-N1-methyl-2-nitro-ethene-1,1-diamine; hydron; chloride
    • SMR000058545
    • AH19065
    • 4-Cyanophenyl 4'-propylbenzoate
    • BS-45332
    • MLS001333198
    • Q-201658
    • F71429
    • (Z)-N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diamine hydrochloride
    • BCP13738
    • CCG-220201
    • Ranitidine hydrochloride, solid
    • N-[2-[[[5-[(DIMETHYLAMINO)METHYL]-2-FURANYL]METHYL]THIO]ETHYL]-N'-METHYL-2-NITRO-1,1-ETHANEDIAMINE HYDROCHLORIDE
    • Ranitidine for impurity A identification, EuropePharmacopoeia (EP) Reference Standard
    • Ranitidine for system suitability, European Pharmacopoeia (EP) Reference Standard
    • MLS000069385
    • Ranitidine hydrochloride, European Pharmacopoeia (EP) Reference Standard
    • MFCD00941509
    • AKOS015950825
    • (Methyl(propyl)silanediyl)bis(methylene) dicarbamate
    • (Z)-N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N-methyl-2-nitroethene-1,1-diaminehydrochloride
    • HMS3412P10
    • Opera_ID_624
    • SCHEMBL33298
    • A837088
    • SR-01000000016
    • SR-01000000016-2
    • CHEMBL1330865
    • HMS3676P10
    • 71130-06-8
    • SR-01000000016-5
    • Inchi: 1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9-;
    • InChI-sleutel: GGWBHVILAJZWKJ-CHHCPSLASA-N
    • LACHT: Cl.S(CCN/C(=C\[N+](=O)[O-])/NC)CC1=CC=C(CN(C)C)O1

Berekende eigenschappen

  • Exacte massa: 350.1179395g/mol
  • Monoisotopische massa: 350.1179395g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 9
  • Complexiteit: 347
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 112Ų
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